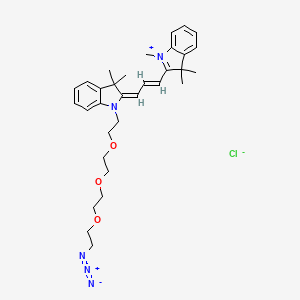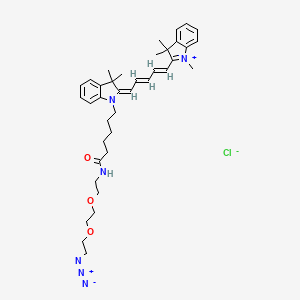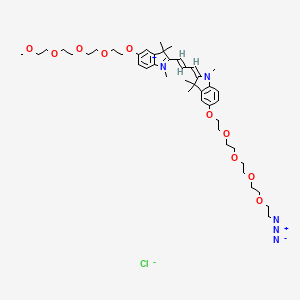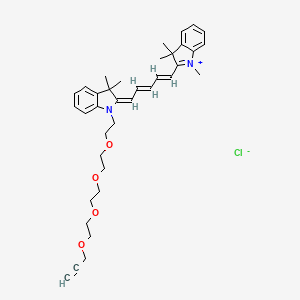
P021
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P021 is a novel ciliary neurotrophic factor (CNTF) small-molecule peptide mimetic, rescuing developmental delay in pups and AD-like hippocampus-dependent memory impairments in adult life in Ts65Dn mice.
Aplicaciones Científicas De Investigación
Radiation-Induced Cell Cycle Arrest and p21 Deficiency
P021 is intricately linked to cell cycle processes, particularly in the context of radiation-induced cell cycle arrest. Research has demonstrated that the protein p21, a dual inhibitor of cyclin-dependent kinases and proliferating-cell nuclear antigen, plays a significant role in cell cycle regulation. The study by Brugarolas et al. (1995) in Nature highlights that the deletion of p21 does not affect the differentiation of intestinal epithelial cell lineages or p53-dependent apoptosis following irradiation, but it does impair the ability of mouse embryo fibroblasts to undergo Gl arrest following DNA damage (Brugarolas et al., 1995).
p21(WAF1) in Cancer Suppression and Therapy
Another significant aspect of P021's application is in cancer suppression and therapy. The protein p21 (WAF1/CIP1; CDKN1a), a universal cell-cycle inhibitor, is controlled by p53 and p53-independent pathways. El-Deiry (2016) in Cancer Research emphasizes p21's role in cell growth control, stem cell phenotypes, differentiation, and stress response, highlighting its potential in therapeutic strategies for cancer (El-Deiry, 2016).
Proteasome-Mediated Degradation of p21
The degradation mechanism of p21, a negative regulator of the cell division cycle, is also an important aspect of P021 research. Bloom et al. (2003) in Cell found that p21 proteolysis requires functional ubiquitin and Nedd8 systems, with ubiquitinylated forms of p21 detected in vivo and in vitro, indicating a critical pathway for p21 degradation and its implications in cell cycle regulation (Bloom et al., 2003).
P021 in Cognitive Aging and Alzheimer's Disease
P021, a neurotrophic compound derived from the ciliary neurotrophic factor, has shown promise in cognitive aging and Alzheimer's disease treatment. Bolognin et al. (2014) in Neurobiology of Aging demonstrated that chronic oral administration of P021 significantly reduced the age-dependent decline in learning and memory in aged rats, suggesting its potential as a therapeutic approach to cognitive aging and related neurodegenerative disorders (Bolognin et al., 2014).
P021 in Preventing Dendritic and Synaptic Deficits
Further exploring the neurotrophic properties of P021, Baazaoui and Iqbal (2017) in Alzheimer's Research & Therapy reported that P021 treatment could rescue dendritic and synaptic deficits, boost neurogenesis, and reverse cognitive impairment in a transgenic mouse model of Alzheimer's disease, highlighting its potential in preventing synaptic deficit and cognitive impairment (Baazaoui & Iqbal, 2017).
Propiedades
Nombre del producto |
P021 |
|---|---|
Fórmula molecular |
C26H40N6O8 |
Peso molecular |
564.64 |
Nombre IUPAC |
(R)-2-Acetamido-3-((2-((2-(((S)-1-(((1s,3S,5R,7S)-3-carbamoyladamantan-1-yl)amino)-4-methyl-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-2-oxoethyl)amino)-3-oxopropanoic acid |
InChI |
InChI=1S/C26H40N6O8/c1-13(2)4-17(21(36)32-26-8-15-5-16(9-26)7-25(6-15,12-26)24(27)40)31-19(35)11-28-18(34)10-29-22(37)20(23(38)39)30-14(3)33/h13,15-17,20H,4-12H2,1-3H3,(H2,27,40)(H,28,34)(H,29,37)(H,30,33)(H,31,35)(H,32,36)(H,38,39)/t15-,16+,17-,20+,25+,26-/m0/s1 |
Clave InChI |
JVEUUNFEERCKEU-DSRHTMGUSA-N |
SMILES |
O=C(O)[C@H](NC(C)=O)C(NCC(NCC(N[C@@H](CC(C)C)C(N[C@@]12C[C@]3(C(N)=O)C[C@@](C2)([H])C[C@](C3)([H])C1)=O)=O)=O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
P021; P-021; P 021 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



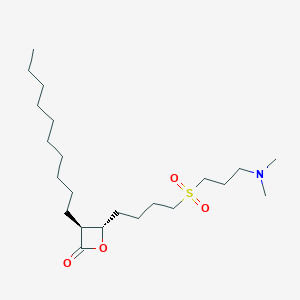
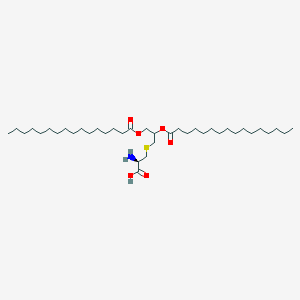
![5-(3-Methylsulfonylphenyl)-4-[(1-methyl-5-tetrazolyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B1193298.png)
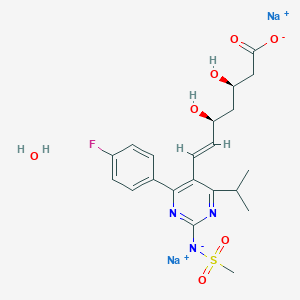
![dimethyl-[(1R,10S,12S,13R,21R,22S,23R,24R)-4,8,12,22,24-pentahydroxy-13-methoxycarbonyl-1,12-dimethyl-6,17-dioxo-10-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-4,6-dimethyloxan-2-yl]oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaen-23-yl]azanium](/img/structure/B1193302.png)
